molecular formula C15H14N2O3S B121764 6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde CAS No. 143951-31-9

6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde

Cat. No. B121764
CAS RN: 143951-31-9
M. Wt: 302.4 g/mol
InChI Key: GDCZRKJSNGIGNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde, also known as DMT, is a potent psychedelic compound that has been used for centuries in traditional South American shamanic rituals. In recent years, it has gained popularity in the Western world as a recreational drug due to its intense hallucinogenic effects. However, the scientific community has also been researching DMT for its potential therapeutic applications in various fields.

Mechanism of Action

The exact mechanism of action of 6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde is not fully understood, but it is believed to act primarily on the serotonin system in the brain. Specifically, it is thought to bind to and activate the 5-HT2A receptor, leading to a cascade of downstream effects that ultimately result in the intense hallucinations and altered states of consciousness associated with this compound use.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on the serotonin system, it has been shown to increase levels of the neurotrophic factor BDNF, which may contribute to its neuroprotective effects. It also appears to have anti-inflammatory effects, and may modulate the immune system. Additionally, this compound has been shown to increase heart rate and blood pressure, and may have effects on other physiological systems such as the respiratory system.

Advantages and Limitations for Lab Experiments

6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde has several advantages as a research tool, including its potent and rapid onset of action, its ability to induce intense and reproducible altered states of consciousness, and its relative safety profile. However, there are also several limitations to its use in lab experiments, including the difficulty in obtaining and synthesizing the compound, the potential for confounding variables such as set and setting, and the ethical considerations involved in administering a potent psychedelic compound to human subjects.

Future Directions

There are several potential future directions for research on 6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde. One area of interest is its potential therapeutic applications in psychiatry and neurology, particularly in the treatment of depression, anxiety, and addiction. Additionally, there is growing interest in the use of this compound as a tool for studying consciousness and the nature of subjective experience. Finally, there is ongoing research into the biochemical and physiological effects of this compound, and its potential applications in the treatment of neurodegenerative diseases and other conditions.

Synthesis Methods

6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde can be synthesized using various methods, including the Leuckart-Wallach reaction, the Eschweiler-Clarke reaction, and the Gattermann reaction. The most commonly used method is the Leuckart-Wallach reaction, which involves the reduction of N,N-dimethyltryptamine with formic acid and ammonium formate.

Scientific Research Applications

6-(2,5-Dimethoxyphenyl)-2-methylimidazo[2,1-B]thiazole-5-carboxaldehyde has been studied extensively for its potential therapeutic applications in various fields, including psychiatry, neurology, and oncology. It has been shown to have antidepressant and anxiolytic effects, and may also be useful in the treatment of addiction and post-traumatic stress disorder (PTSD). Additionally, this compound has been studied for its potential neuroprotective and anti-inflammatory effects, and may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

143951-31-9

Molecular Formula

C15H14N2O3S

Molecular Weight

302.4 g/mol

IUPAC Name

6-(2,5-dimethoxyphenyl)-2-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

InChI

InChI=1S/C15H14N2O3S/c1-9-7-17-12(8-18)14(16-15(17)21-9)11-6-10(19-2)4-5-13(11)20-3/h4-8H,1-3H3

InChI Key

GDCZRKJSNGIGNN-UHFFFAOYSA-N

SMILES

CC1=CN2C(=C(N=C2S1)C3=C(C=CC(=C3)OC)OC)C=O

Canonical SMILES

CC1=CN2C(=C(N=C2S1)C3=C(C=CC(=C3)OC)OC)C=O

synonyms

6-(2,5-DIMETHOXYPHENYL)-2-METHYLIMIDAZO[2,1-B]THIAZOLE-5-CARBOXALDEHYDE

Origin of Product

United States

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